

Technical Monograph: 2-Methylcyclohexanemethanol (2-MCHM)[1]

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Compound of Interest

Compound Name: Cyclohexanemethanol, 2-methyl-

CAS No.: 2105-40-0

Cat. No.: B150801

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Content Type: Technical Reference & Experimental Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Toxicologists Focus: Physicochemical Characterization, Synthetic Methodology, and Metabolic Fate

Executive Summary

2-Methylcyclohexanemethanol (2-MCHM) is a saturated alicyclic primary alcohol characterized by a cyclohexane ring substituted at the ortho (1,2) positions with a methyl group and a hydroxymethyl group.[1] While its structural isomer, 4-MCHM, is widely documented due to industrial applications and environmental incidents, 2-MCHM presents a distinct stereochemical profile relevant to medicinal chemistry.

For drug development professionals, 2-MCHM serves as a critical model for understanding steric hindrance in metabolic oxidation and conformational isomerism in saturated carbocycles. Its lipophilicity (LogP ~2.3) and amphiphilic nature make it a relevant scaffold for studying membrane permeability and blood-brain barrier (BBB) penetration models.

Part 1: Stereochemical & Physicochemical Architecture

Unlike aromatic systems, the saturated cyclohexane ring of 2-MCHM introduces significant stereochemical complexity. The molecule exists as two geometric isomers—cis and trans—

which display distinct thermodynamic stabilities and biological reactivities.

Conformational Analysis (1,2-Substitution)

The stability of 2-MCHM is governed by the spatial arrangement of its substituents.

- Trans-2-MCHM: The substituents can adopt a diequatorial () or diaxial () conformation. The diequatorial () conformer is thermodynamically favored as it minimizes 1,3-diaxial interactions.
- Cis-2-MCHM: One substituent must be axial while the other is equatorial (or). This introduces destabilizing Gauche interactions between the adjacent methyl and hydroxymethyl groups.

Expert Insight: In biological systems, the trans-isomer generally exhibits higher metabolic stability and lower steric hindrance for enzyme binding compared to the cis-isomer, where the axial substituent may block active site access.

Physicochemical Data Profile[1][2][3][4][5]

Property	Value / Description	Relevance to Drug Dev
CAS Number	2105-40-0 (mixture), 3937-46-0 (trans)	Registry Identification
Molecular Formula	C ₈ H ₁₆ O	Structure Verification
Molecular Weight	128.21 g/mol	Fragment-based design
LogP (Predicted)	~2.3	High Membrane Permeability
H-Bond Donors	1 (Primary Alcohol)	Receptor Binding
H-Bond Acceptors	1	Receptor Binding
Boiling Point	~202°C (est.)	Purification/Volatility
Solubility	Amphiphilic; soluble in alcohols, ether. Low water solubility.[1]	Formulation challenges

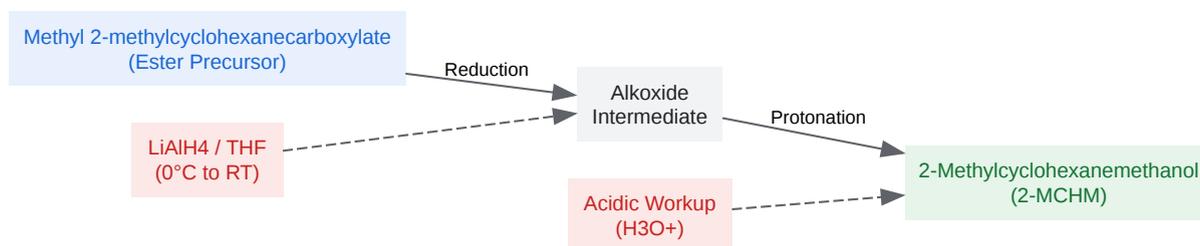
Part 2: Synthetic Routes & Purification[6][7]

For research applications requiring high purity, relying on industrial "Crude MCHM" is unacceptable due to the presence of isomers and ethers. The following protocol outlines the laboratory-scale synthesis of pure 2-MCHM via the reduction of methyl 2-methylcyclohexanecarboxylate.

Synthetic Logic

We utilize Lithium Aluminum Hydride (LiAlH₄) for the reduction. Unlike catalytic hydrogenation of aromatic precursors (which yields mixtures of cis/trans isomers and requires high pressure), reducing the pre-formed saturated ester allows for better stereochemical control if the starting material is isomerically pure.

Visualization: Synthetic Pathway



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Caption: Stoichiometric reduction of the ester precursor to the primary alcohol 2-MCHM.

Detailed Experimental Protocol

Safety Note: LiAlH₄ is pyrophoric. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

- Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
- Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) suspended in anhydrous Tetrahydrofuran (THF). Cool to 0°C using an ice bath.
- Addition: Dissolve Methyl 2-methylcyclohexanecarboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Reasoning: Slow addition prevents thermal runaway and controls hydrogen gas evolution.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The ester spot should disappear.
- Quenching (Fieser Method): Cool back to 0°C. Carefully add:
 - mL Water
 - mL 15% NaOH
 - mL Water
 - (where x = grams of LiAlH₄ used)

- Isolation: Filter the resulting granular precipitate through a celite pad. Dry the filtrate over MgSO_4 and concentrate in vacuo.
- Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to separate any remaining stereoisomers.

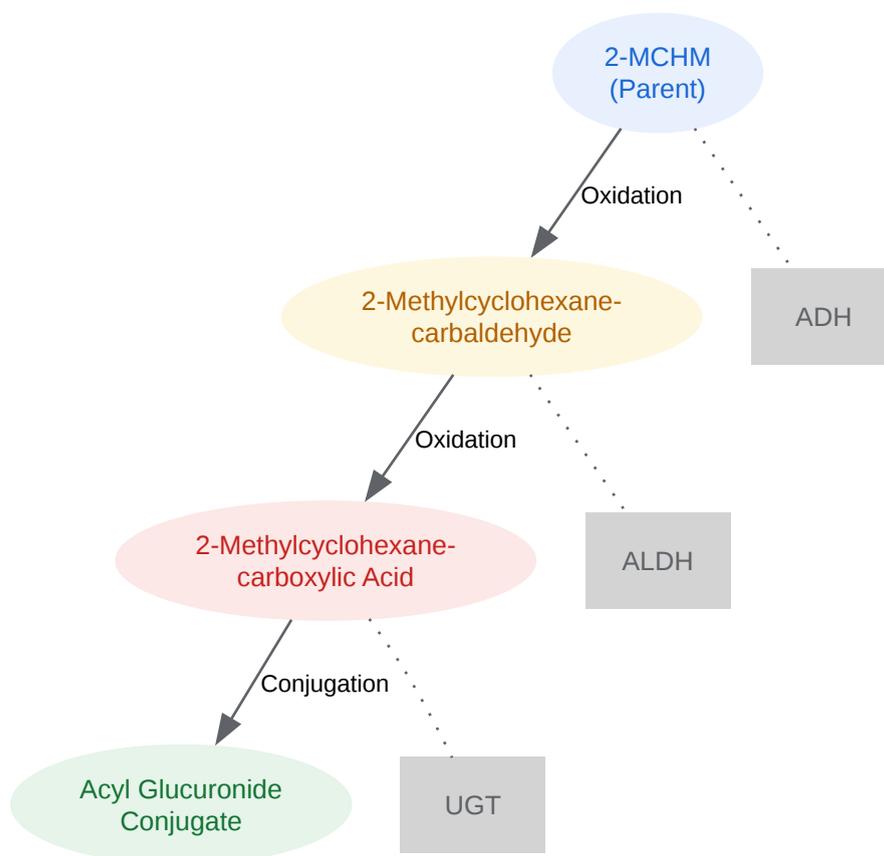
Part 3: Metabolic Fate & Toxicology

In a drug development context, understanding the metabolic stability of 2-MCHM is crucial. As a primary alcohol, it is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH).

Metabolic Pathway Analysis[5]

- Phase I Oxidation: The hydroxymethyl group is oxidized first to the aldehyde (2-methylcyclohexanecarbaldehyde) and rapidly to the carboxylic acid (2-methylcyclohexanecarboxylic acid).
- Steric Influence: The ortho-methyl group in 2-MCHM creates steric hindrance near the reaction center.
 - Hypothesis: The oxidation rate of 2-MCHM may be slower than that of 4-MCHM due to this hindrance, potentially prolonging the half-life of the parent alcohol or the intermediate aldehyde.
- Phase II Conjugation: The resulting carboxylic acid undergoes glucuronidation to facilitate excretion.[2]

Visualization: Metabolic Cascade



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Caption: Primary metabolic route via sequential oxidation and Phase II glucuronidation.

Toxicological Implications[2][3][9]

- Irritation: Like many mid-chain alcohols, 2-MCHM is a skin and eye irritant (Category 2).
- Acute Toxicity: Based on structural analogs (4-MCHM), the oral LD50 in rats is estimated at >800 mg/kg, classifying it as low acute toxicity.[1]
- Mechanism: Toxicity is primarily driven by membrane disruption (narcosis) at high concentrations and potential acidosis from the accumulation of the carboxylic acid metabolite.

References

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